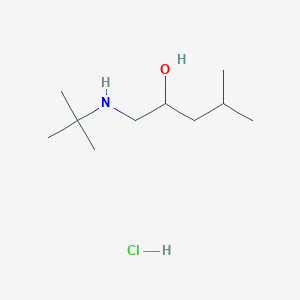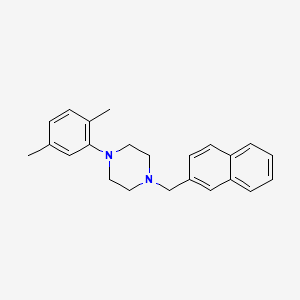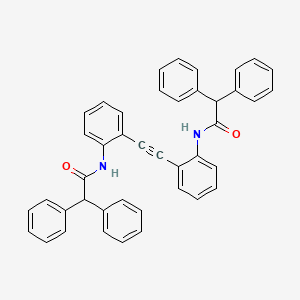![molecular formula C15H15FN2O4S B4984135 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide, also known as GW 501516, is a synthetic PPAR-delta agonist that has gained significant attention in the scientific community due to its potential benefits in various areas of research. This compound has shown promising results in enhancing endurance, improving lipid metabolism, and reducing inflammation. In
Mechanism of Action
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta), a nuclear receptor that regulates gene expression involved in lipid metabolism, energy expenditure, and inflammation. By activating PPAR-delta, this compound 501516 increases the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved endurance and lipid metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved endurance, reduced inflammation, and improved insulin sensitivity. In animal studies, this compound 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and improve endurance performance. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
Advantages and Limitations for Lab Experiments
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has several advantages for lab experiments, including its ability to enhance endurance and improve lipid metabolism. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes. However, there are also limitations to using this compound 501516 in lab experiments, including its potential toxicity and the need for further studies to fully understand its long-term effects.
Future Directions
There are several future directions for research on 2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516, including its potential therapeutic applications in metabolic disorders such as diabetes and its effects on cardiovascular health. Additionally, further studies are needed to fully understand the long-term effects and potential toxicity of this compound 501516. Finally, there is a need for more research on the optimal dosages and administration methods for this compound 501516 to maximize its potential benefits while minimizing its potential risks.
Synthesis Methods
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with 2-methyl-4-(trifluoromethyl)phenol, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and acetic acid.
Scientific Research Applications
2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide 501516 has been extensively studied for its potential applications in various areas of research. One of the most significant areas of interest is its ability to enhance endurance and improve lipid metabolism. In animal studies, this compound 501516 has been shown to increase the expression of genes involved in fatty acid oxidation and improve endurance performance. Additionally, this compound 501516 has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-10-8-13(6-7-14(10)22-9-15(17)19)23(20,21)18-12-4-2-11(16)3-5-12/h2-8,18H,9H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYMITCBFBDZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B4984059.png)
![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)

![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
